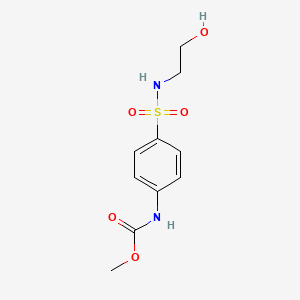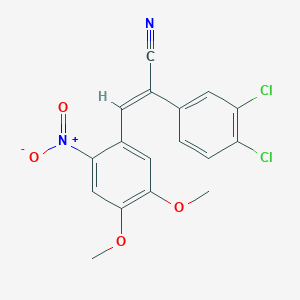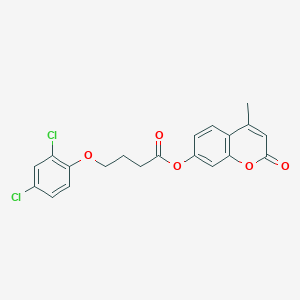![molecular formula C17H17NO4 B4613205 4-{[2-(2-methylphenoxy)acetyl]amino}phenyl acetate](/img/structure/B4613205.png)
4-{[2-(2-methylphenoxy)acetyl]amino}phenyl acetate
説明
4-{[2-(2-methylphenoxy)acetyl]amino}phenyl acetate is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.11575802 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Advanced Oxidation Processes for Environmental Remediation
Research indicates the importance of advanced oxidation processes (AOPs) in addressing water scarcity and the accumulation of persistent compounds in the environment. These processes are pivotal in degrading various organic pollutants, including pharmaceuticals like acetaminophen, in aqueous media. The study outlines different kinetics, mechanisms, and by-products generated by AOPs, highlighting the potential environmental impact and the necessity for effective degradation strategies to mitigate ecosystem threats (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Fluorescent Chemosensors for Analyte Detection
Fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) demonstrate the versatility of phenolic compounds in detecting a wide range of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors underscore the potential of phenolic derivatives in developing advanced materials for environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).
Pharmacological Effects of Chlorogenic Acid
Chlorogenic acid (CGA) exemplifies the broad biological and pharmacological applications of phenolic acids. Found in green coffee extracts and tea, CGA exhibits antioxidant, anti-inflammatory, and neuroprotective properties. Its role in modulating lipid and glucose metabolism highlights the therapeutic potential of phenolic acids in treating metabolic disorders and contributing to the development of natural food additives and pharmaceuticals (Naveed et al., 2018).
Proteostasis Maintenance by Phenolic Compounds
The study of 4-phenylbutyric acid (4-PBA) illustrates the therapeutic potential of phenolic derivatives in maintaining proteostasis. Acting as a chemical chaperone, 4-PBA facilitates protein folding and alleviates endoplasmic reticulum stress, highlighting the importance of phenolic compounds in developing treatments for diseases associated with protein misfolding and aggregation (Kolb, Ayaub, Zhou, Yum, Dickhout, Ask, & Ask, 2015).
Bioactivities of p-Coumaric Acid Conjugates
The diverse bioactivities of p-coumaric acid and its conjugates, ranging from antioxidant to antimicrobial effects, demonstrate the multifaceted applications of phenolic compounds in food science, agriculture, and pharmacology. Research into the bioavailability, bioaccessibility, and biological activities of these conjugates provides insights into their potential as natural additives and therapeutic agents (Pei, Ou, Huang, & Ou, 2016).
特性
IUPAC Name |
[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-5-3-4-6-16(12)21-11-17(20)18-14-7-9-15(10-8-14)22-13(2)19/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQLIPUEIZUNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B4613129.png)
![1-Methoxy-2-({4-[(4-nitrophenyl)sulfanyl]benzyl}oxy)benzene](/img/structure/B4613135.png)

![2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B4613149.png)
![1-benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B4613154.png)

![N~2~-(2,5-DIFLUOROPHENYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4613173.png)
![ethyl 5-benzyl-2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4613175.png)



![5,5-Dimethyl-3-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazolidine-2,4-dione](/img/structure/B4613197.png)
![N-[3-(dimethylamino)propyl]-4-(propan-2-yl)benzamide](/img/structure/B4613199.png)

